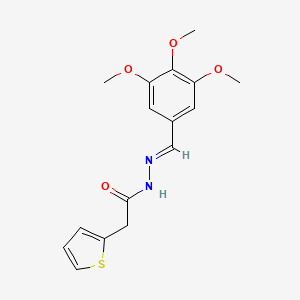

2-(2-Thienyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

Description

2-(2-Thienyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is a hydrazone derivative featuring a thienyl moiety linked to an acetohydrazide backbone and a 3,4,5-trimethoxybenzylidene group. The 3,4,5-trimethoxybenzylidene group is a common pharmacophore in medicinal chemistry, known to enhance solubility and binding affinity to biological targets due to its electron-rich aromatic system . The thienyl substituent introduces sulfur-based electronic effects, which may influence reactivity and intermolecular interactions .

Properties

Molecular Formula |

C16H18N2O4S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-thiophen-2-yl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C16H18N2O4S/c1-20-13-7-11(8-14(21-2)16(13)22-3)10-17-18-15(19)9-12-5-4-6-23-12/h4-8,10H,9H2,1-3H3,(H,18,19)/b17-10+ |

InChI Key |

HEVKHWSNLHOYNM-LICLKQGHSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=CS2 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(2-thienyl)acetohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H18N2O4S

Molecular Weight: 334.39 g/mol

CAS Number: 314068-76-3

The compound features a thienyl group that enhances its electronic properties and a trimethoxybenzylidene moiety that contributes to its reactivity and potential biological activity.

Synthetic Applications

2-(2-Thienyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic routes:

- Condensation Reactions: The compound can undergo condensation reactions with various aldehydes and ketones to form hydrazone derivatives.

- Multi-component Reactions: It can participate in multi-component reactions to generate diverse libraries of compounds with potential biological activities.

Biological Applications

The biological activities of this compound have been the focus of numerous studies:

- Antimicrobial Activity: Several studies have reported the antimicrobial properties of similar hydrazides. For instance, derivatives of acetohydrazide have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Potential: Research indicates that compounds with hydrazone linkages can exhibit cytotoxic effects on cancer cell lines. A related study found that thienyl derivatives inhibit cell proliferation in breast cancer cells through apoptosis induction.

- Antitubercular Activity: Some derivatives have demonstrated promising activity against multidrug-resistant strains of Mycobacterium tuberculosis, making them candidates for further development in tuberculosis treatment.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of various hydrazones derived from thienyl compounds. The study found that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of oxidative stress leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of thienyl hydrazides against common pathogens. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydrazone linkage and aromatic rings allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

NMR and IR Data Comparison

Anticancer Potential

Enzyme Inhibition

- Influenza neuraminidase inhibitors : Analogues like 4p achieved 79% yield and sub-micromolar inhibitory activity .

- c-Met kinase inhibitors : Phenyl-triazolyl derivatives (11k) demonstrated moderate inhibition in fragment-based screening .

Structure-Activity Relationships (SAR)

Electron-Donating Groups : The 3,4,5-trimethoxybenzylidene moiety enhances solubility and target binding via π-π stacking and hydrogen bonding .

Heteroaromatic Substituents : Thienyl and pyrrolopyridinyl groups improve lipophilicity and membrane permeability compared to purely phenyl-based analogues .

Backbone Flexibility : Rigid backbones (e.g., pyridazin-yl) may restrict conformational freedom, reducing entropy penalties during target binding .

Biological Activity

2-(2-Thienyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thienyl group and a trimethoxybenzylidene moiety, which contribute to its diverse pharmacological properties.

Chemical Structure

The chemical formula for this compound is with a molecular weight of 334.397 g/mol. The structure includes:

- A thienyl ring

- A benzylidene group with three methoxy substituents

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound against various pathogens and cancer cell lines.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

| Clostridium difficile | 32 |

These findings indicate that the compound is particularly effective against certain Gram-positive bacteria while showing limited efficacy against Gram-negative strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are presented in Table 2.

| Cell Line | Viability (%) | Concentration (µM) |

|---|---|---|

| A549 | 63.4 | 10 |

| MCF-7 | 70.3 | 10 |

The compound significantly reduced cell viability in both cancer cell lines, suggesting its potential as an anticancer agent. Notably, the presence of the thienyl and trimethoxy groups appears to enhance its cytotoxic effects.

The exact mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Induction of apoptosis in cancer cells

- Disruption of bacterial cell wall synthesis

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of hydrazone compounds with similar structures exhibited selective activity against multidrug-resistant strains of bacteria, emphasizing the importance of structural modifications in enhancing antimicrobial properties .

- Cytotoxicity Studies : Research on related thienyl compounds indicated that modifications in substituents significantly influenced cytotoxicity against non-cancerous cells, suggesting a need for careful evaluation of therapeutic windows when considering clinical applications .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thienyl hydrazones revealed that specific substitutions could either enhance or diminish biological activity, underscoring the necessity for systematic exploration of new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.